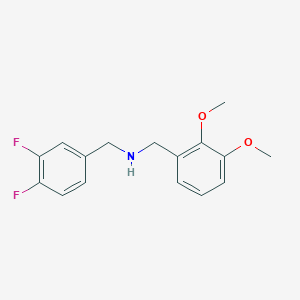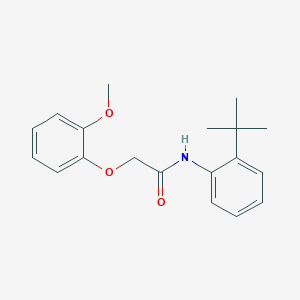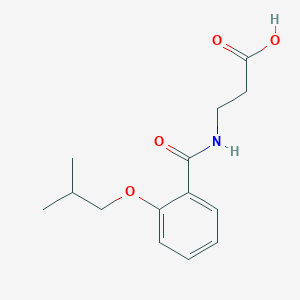![molecular formula C17H13N3O3 B5787607 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone, also known as FQ, is a heterocyclic organic compound that has been extensively studied for its potential biological and pharmacological properties. FQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cell growth and survival. Additionally, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the production of various inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can inhibit their growth and proliferation. Additionally, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth and survival of various bacterial pathogens, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its high purity, low toxicity, and wide range of biological activities. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone can be easily synthesized using simple and cost-effective methods, making it a useful tool for studying various biological processes. However, the limitations of using 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are many potential future directions for the study of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone, including its use as a therapeutic agent for various diseases, its application in agriculture for the control of plant diseases, and its use as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone and to identify its potential targets and pathways. Overall, the study of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has the potential to lead to the development of new drugs, materials, and technologies with a wide range of applications.
Métodos De Síntesis
The synthesis of 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods, including the condensation of 2-furylamine with 2-furylcarbaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-furylamine with ethyl 2-(2-furyl)acetate in the presence of sodium ethoxide. Both of these methods have been reported to yield high purity 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone.
Aplicaciones Científicas De Investigación
2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to possess anti-inflammatory properties that can be used to treat various inflammatory diseases, such as rheumatoid arthritis and asthma. 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has also been found to possess anti-cancer properties, with studies showing that it can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In agriculture, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been found to possess anti-bacterial properties that can be used to control plant diseases caused by bacterial pathogens. In materials science, 2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2-(furan-2-yl)-3-[(E)-furan-2-ylmethylideneamino]-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17-13-6-1-2-7-14(13)19-16(15-8-4-10-23-15)20(17)18-11-12-5-3-9-22-12/h1-11,16,19H/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYOXIWFGKAZBE-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CO3)N=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CO3)/N=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-3-{[(E)-furan-2-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)


![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)

![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)

![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)